N-allyl-N'-(4-benzoylphenyl)thiourea
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Overview
Description
N-allyl-N’-(4-benzoylphenyl)thiourea is an organic compound with the molecular formula C17H16N2OS It is a thiourea derivative, characterized by the presence of an allyl group and a benzoylphenyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(4-benzoylphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-benzoylaniline. The reaction is carried out in an organic solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-benzoylaniline in acetone.
- Add allyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold acetone and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for N-allyl-N’-(4-benzoylphenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(4-benzoylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can react with the allyl group under mild conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as tuberculosis and cancer.
Industry: It can be used in the production of polymers and as an additive in materials science.
Mechanism of Action
The mechanism of action of N-allyl-N’-(4-benzoylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-allylthiourea: A simpler thiourea derivative with similar reactivity but lacking the benzoylphenyl group.
N-benzoyl-N’-(4-bromophenyl)thiourea: A related compound with a bromine substituent, which can affect its reactivity and biological activity.
Uniqueness
N-allyl-N’-(4-benzoylphenyl)thiourea is unique due to the presence of both the allyl and benzoylphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C17H16N2OS/c1-2-12-18-17(21)19-15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,18,19,21) |
InChI Key |
ICIQFFVEDQEQRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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